

Application Notes: Designing Clinical Trials for Hydroxyprogesterone Caproate in Preterm Birth

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Hydroxy progesterone caproate
Cat. No.:	B13414740

[Get Quote](#)

Introduction

Hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been a subject of extensive research for the prevention of recurrent preterm birth (PTB) in women with a history of spontaneous preterm delivery. The rationale for its use stems from the understanding that progesterone plays a crucial role in maintaining uterine quiescence during pregnancy. However, the clinical efficacy of 17-OHPC remains a topic of debate, largely due to conflicting results from two major clinical trials: the Meis trial and the PROLONG trial. These trials have highlighted critical considerations for the design and interpretation of future clinical studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in designing clinical trials for 17-OHPC in the context of preterm birth.

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetic profile of 17-OHPC is essential for designing appropriate dosing regimens. Following intramuscular injection, 17-OHPC is slowly absorbed, providing a sustained release. It is primarily metabolized in the liver, and its long half-life allows for weekly administration.

The precise mechanism of action of 17-OHPC in preventing preterm birth is not fully elucidated but is thought to involve multiple pathways:

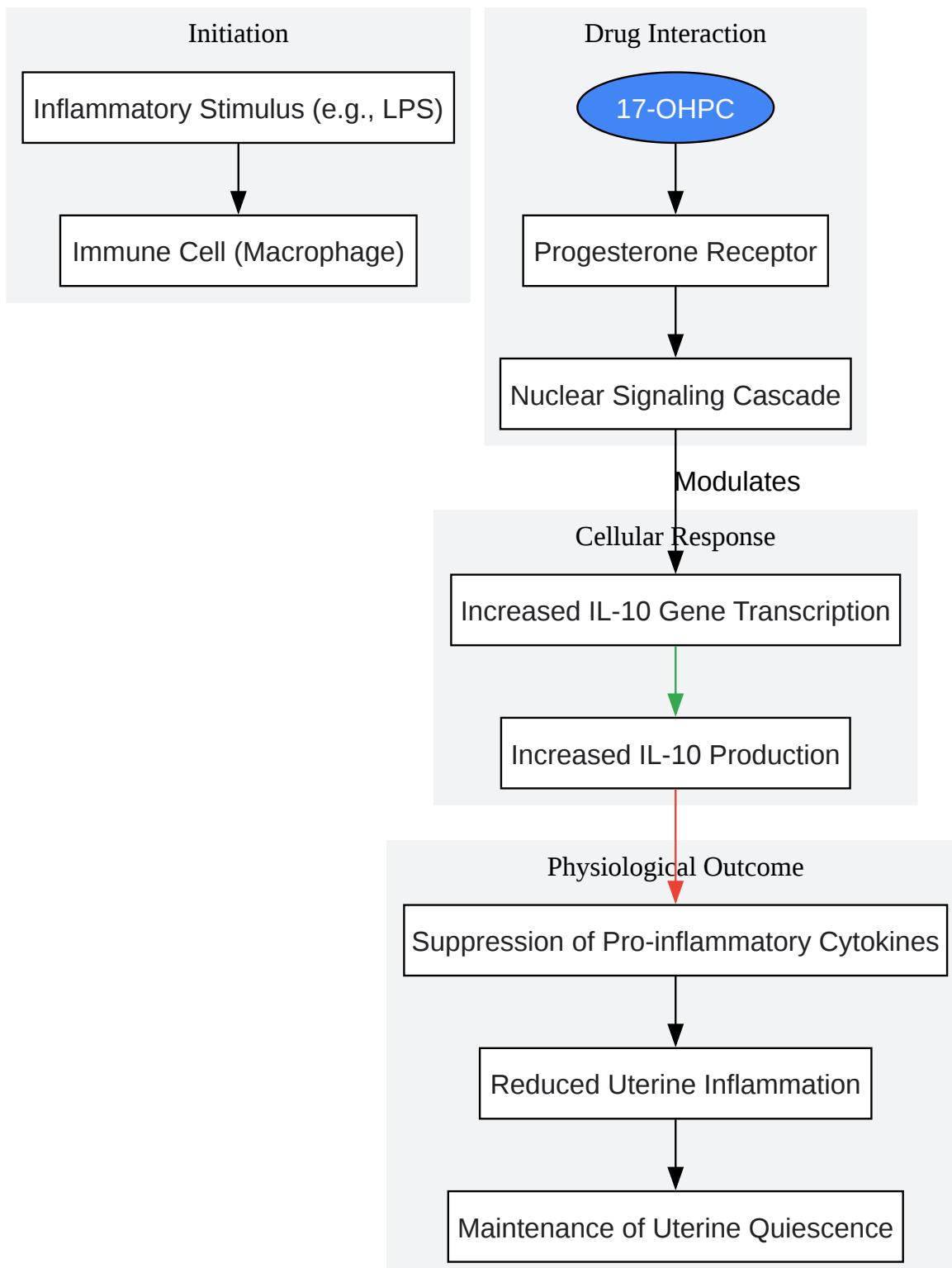
- Uterine Quiescence: 17-OHPC is believed to promote uterine relaxation by reducing uterine contractility.
- Anti-inflammatory Effects: A key proposed mechanism is the modulation of the maternal immune response. Inflammation is a known trigger for preterm labor. 17-OHPC may exert its effects by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
- Cervical Integrity: It may also play a role in maintaining the structural integrity of the cervix, preventing premature ripening and dilation.

Key Clinical Trials: A Comparative Overview

The design and outcomes of the Meis and PROLONG trials offer valuable lessons for future research.

Feature	Meis Trial (MFMU Network)	PROLONG Trial
Primary Objective	To determine if 17-OHPC reduces the risk of recurrent preterm delivery before 37 weeks of gestation.	To confirm the findings of the Meis trial and assess the effect of 17-OHPC on preterm birth before 35 weeks and on neonatal morbidity.
Study Population	463 women with a documented history of spontaneous preterm delivery.	1,708 women with a history of a singleton spontaneous preterm birth. [1] [2]
Intervention	Weekly intramuscular injections of 250 mg of 17-OHPC or placebo (inert oil). [3]	Weekly intramuscular injections of 250 mg of 17-OHPC or placebo (inert oil). [4]
Primary Outcome	Delivery at <37 weeks of gestation.	Co-primary outcomes: delivery at <35 weeks of gestation and a composite neonatal morbidity and mortality index. [1] [2]
Key Findings	Significant reduction in the rate of preterm delivery before 37, 35, and 32 weeks of gestation in the 17-OHPC group. [3]	No significant difference in the rate of preterm delivery before 35 weeks or in the neonatal composite outcome between the 17-OHPC and placebo groups. [5]
Adverse Events	Adverse event profiles were similar between the 17-OHPC and placebo groups. [6]	No significant differences in maternal or perinatal adverse events were observed. [6]

Proposed Signaling Pathway for 17-OHPC's Anti-Inflammatory Action

[Click to download full resolution via product page](#)

Caption: Proposed immunomodulatory pathway of 17-OHPC.

Protocols: Phase III Clinical Trial of Hydroxyprogesterone Caproate for the Prevention of Recurrent Preterm Birth

1.0 Study Title

A Phase III, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy and Safety of 17-alpha Hydroxyprogesterone Caproate for the Prevention of Recurrent Spontaneous Preterm Birth in High-Risk Women.

2.0 Study Objectives

- Primary Objective: To determine if weekly intramuscular injections of 250 mg of 17-OHPC reduce the incidence of spontaneous preterm birth before 35 weeks of gestation compared to placebo.
- Secondary Objectives:
 - To evaluate the effect of 17-OHPC on the incidence of delivery before 37 and 32 weeks of gestation.
 - To assess the impact of 17-OHPC on a composite neonatal morbidity and mortality index.
 - To evaluate the safety and tolerability of weekly 250 mg intramuscular 17-OHPC in pregnant women.

3.0 Investigational Product and Placebo

- Investigational Product: 17-alpha hydroxyprogesterone caproate, 250 mg/mL sterile solution in castor oil and benzyl benzoate.
- Placebo: A sterile solution of castor oil and benzyl benzoate, identical in appearance to the investigational product.

4.0 Study Population

4.1 Inclusion Criteria:

- Pregnant women with a singleton gestation.
- Gestational age between 16 0/7 weeks and 20 6/7 weeks at the time of randomization.
- A documented history of a prior spontaneous singleton preterm birth between 20 0/7 and 36 6/7 weeks of gestation.
- Age 18 years or older.
- Willing and able to provide written informed consent.

4.2 Exclusion Criteria:

- Multifetal gestation (twins, triplets, etc.).
- Known major fetal anomaly.
- Planned or in situ cervical cerclage.
- Current or history of thromboembolic disorders.
- Known or suspected hormone-sensitive malignancy.
- Undiagnosed abnormal vaginal bleeding.
- Active liver disease.
- Uncontrolled hypertension.
- Participation in another investigational drug trial.

5.0 Study Design and Procedures

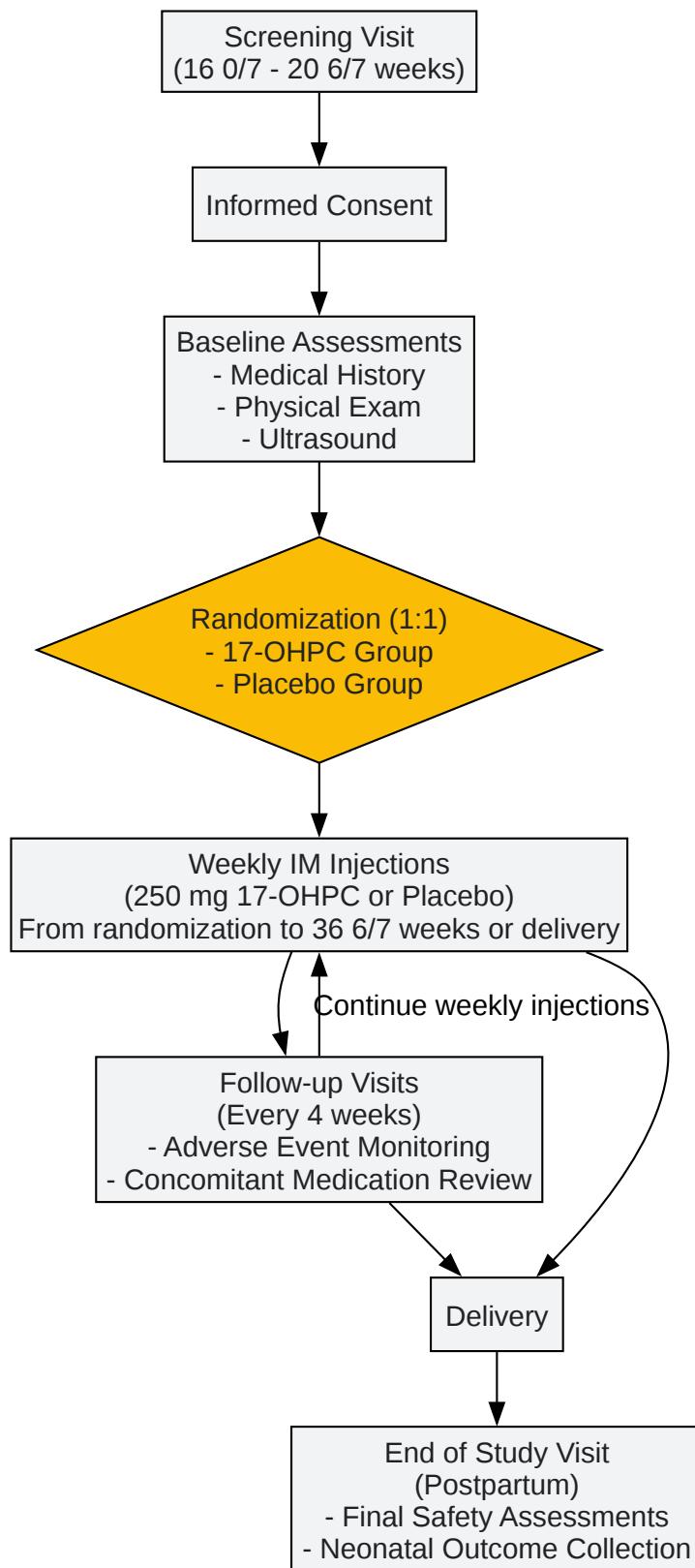
This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

5.1 Randomization and Blinding:

Eligible participants will be randomized in a 1:1 ratio to receive either 17-OHPC or placebo. Randomization will be performed using a central interactive web response system. Both

participants and all study personnel will be blinded to the treatment assignment.

Experimental Workflow



[Click to download full resolution via product page](#)

References

- 1. m.youtube.com [m.youtube.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Prevention of recurrent preterm delivery by 17 alpha-hydroxyprogesterone caproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contemporaryobgyn.net [contemporaryobgyn.net]
- 5. 17-OHPC to Prevent Recurrent Preterm Birth in Singleton Gestations (PROLONG Study): A Multicenter, International, Randomized Double-Blind Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. obgproject.com [obgproject.com]
- To cite this document: BenchChem. [Application Notes: Designing Clinical Trials for Hydroxyprogesterone Caproate in Preterm Birth]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13414740#designing-clinical-trials-for-hydroxyprogesterone-caproate-in-preterm-birth>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com